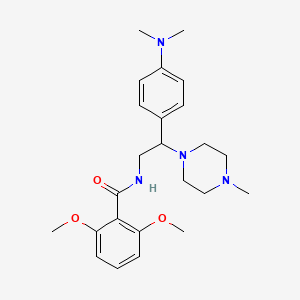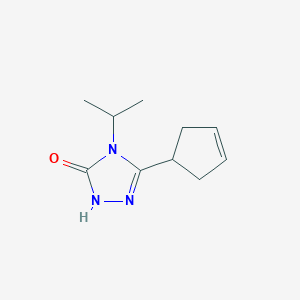
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H34N4O3 and its molecular weight is 426.561. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,6-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Chemical Synthesis and Antimicrobial Activity : Research on compounds with similar structural features, like thiazolidinone derivatives, reveals their synthesis and evaluation for antimicrobial activity against a range of bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Cyclic Acetals as Protecting Groups : Studies have demonstrated the use of N,N-dimethylbenzamide and similar compounds in the synthesis of cyclic acetals, serving as temporary protecting groups for vicinal diols, showcasing their utility in synthetic organic chemistry for selective modifications of molecules (Hanessian & Moralioglu, 1972).
Selenoxanthones via Directed Metalations : The directed metalation of phenylselenobenzamide derivatives, including those with N,N-dimethylamino groups, has been explored for the synthesis of selenoxanthones, compounds of interest due to their unique chemical properties and potential biological activities (Brennan, Donnelly, & Detty, 2003).
Pharmacological Research and Drug Development
Anticancer Activity : The synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives, related in structure through their functional groups, have demonstrated notable anticancer activity against specific cell lines, suggesting a pathway for the development of new anticancer drugs (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Gastrointestinal Prokinetic Activity : Novel benzamide derivatives, including those with dimethylaminoethoxy groups, have been synthesized and shown to exhibit gastrointestinal prokinetic and antiemetic activities, identifying them as potential candidates for treating gastrointestinal motility disorders (Sakaguchi, Nishino, Ogawa, Iwanaga, Yasuda, Kato, & Ito, 1992).
Imaging Agents and Fluorescence Studies
Amyloid Plaque Imaging : The development of benzoxazoles for imaging Alzheimer's Disease-related amyloid plaque in vitro and in vivo, particularly those substituted at specific positions with dimethylamino groups, highlights the role of such compounds in diagnostic imaging and the study of neurodegenerative diseases (Hausner, Alagille, Koren, Amici, Staley, Cosgrove, Baldwin, & Tamagnan, 2009).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-26(2)19-11-9-18(10-12-19)20(28-15-13-27(3)14-16-28)17-25-24(29)23-21(30-4)7-6-8-22(23)31-5/h6-12,20H,13-17H2,1-5H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAZSOGXFKUJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2OC)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)





![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)


